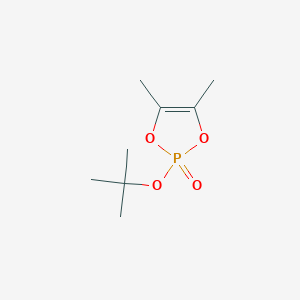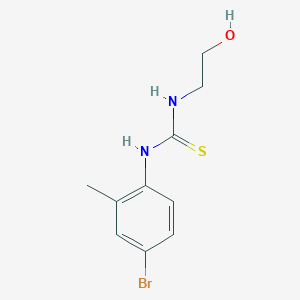
N-(4-Bromo-2-methylphenyl)-N'-(2-hydroxyethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a methyl group, and a hydroxyethyl group attached to the thiourea backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 4-bromo-2-methylaniline with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)urea: Similar structure but with a urea backbone instead of thiourea.
N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)carbamate: Contains a carbamate group instead of thiourea.
N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)guanidine: Features a guanidine group instead of thiourea.
Uniqueness
N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)thiourea is unique due to the presence of the thiourea backbone, which imparts distinct chemical and biological properties
特性
CAS番号 |
52266-62-3 |
|---|---|
分子式 |
C10H13BrN2OS |
分子量 |
289.19 g/mol |
IUPAC名 |
1-(4-bromo-2-methylphenyl)-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C10H13BrN2OS/c1-7-6-8(11)2-3-9(7)13-10(15)12-4-5-14/h2-3,6,14H,4-5H2,1H3,(H2,12,13,15) |
InChIキー |
ZIRPRLRGOKJMPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)
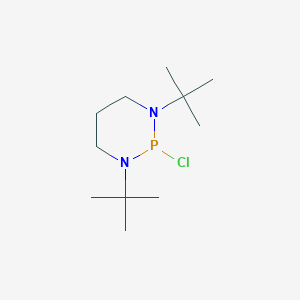
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
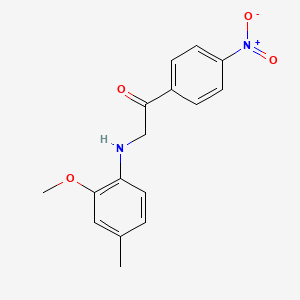
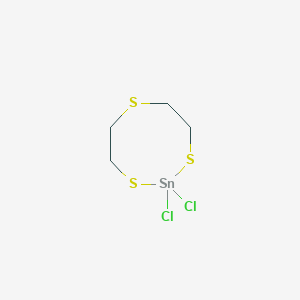
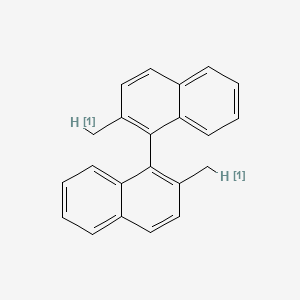
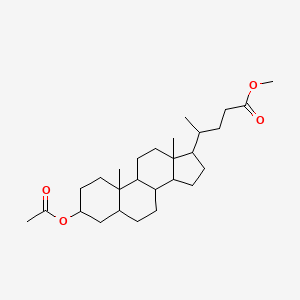
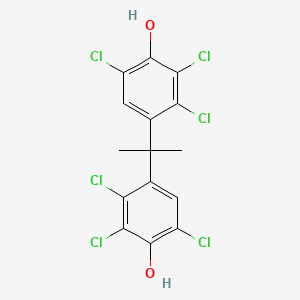
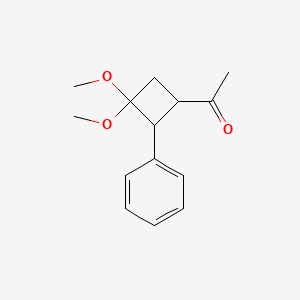
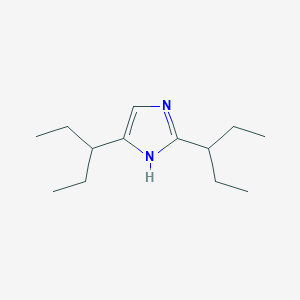
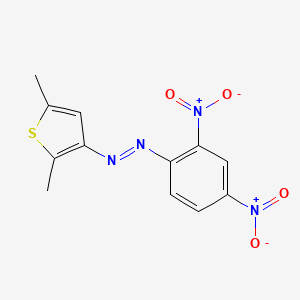
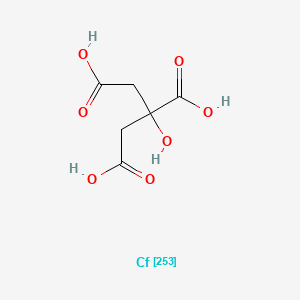
![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
